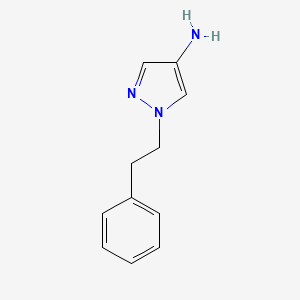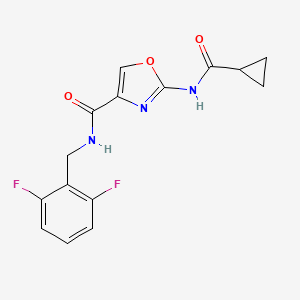
2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It is an orally available drug that acts as a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a crucial role in the signaling pathways of cytokines involved in immune responses.
Applications De Recherche Scientifique
Synthesis and Functionalization of Oxazole Rings
A notable application involves the development of methodologies for synthesizing oxazole rings, which are essential components in various natural products and pharmaceuticals. Luo et al. (2012) demonstrated an efficient modular synthesis of 2,4-disubstituted oxazoles via a gold-catalyzed oxidation strategy, highlighting the role of bidentate ligands in tempering the reactivity of postulated α-oxo gold carbenes towards the synthesis of oxazole rings with enhanced chemoselectivity (Luo et al., 2012).
Cyclopropane Derivatives and Their Biological Activity
Research on cyclopropane derivatives showcases their potential in biological applications. Lu et al. (2021) synthesized a compound related to the query molecule, demonstrating significant antiproliferative activity against some cancer cell lines, thereby underscoring the relevance of cyclopropane carboxamide derivatives in the development of new anticancer agents (Lu et al., 2021).
Antimicrobial Applications
The antimicrobial potential of compounds derived from 2,6-difluorobenzyl)oxazole-4-carboxamide has been explored, with Jadhav et al. (2017) reporting on a series of novel compounds bearing triazole and oxadiazole substitutions showing moderate to good activity against various bacterial and fungal strains (Jadhav et al., 2017).
Novel Synthetic Routes
Research into new synthetic methodologies for related compounds includes the work by Bonacorso et al. (2015), who developed a new, solventless, and metal-free synthesis for the antiepileptic drug rufinamide, showcasing innovative approaches to drug synthesis that could be applicable to the molecule (Bonacorso et al., 2015).
Catalytic and Asymmetric Synthesis
Studies on catalytic and asymmetric synthesis methods also relate to the scientific applications of the molecule. Kwok et al. (2014) described a one-pot asymmetric synthesis of dihydropyrroles from in situ generated triazoles, expanding the utility of azavinyl carbene chemistry for cyclic enamides, which could be relevant for the synthesis of compounds containing the oxazole-4-carboxamide moiety (Kwok et al., 2014).
Propriétés
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3/c16-10-2-1-3-11(17)9(10)6-18-14(22)12-7-23-15(19-12)20-13(21)8-4-5-8/h1-3,7-8H,4-6H2,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEWZQDUFXKGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

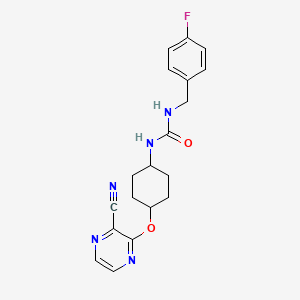
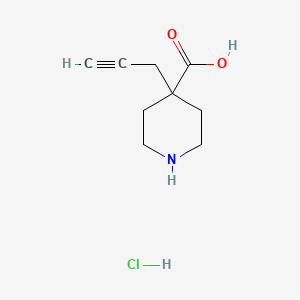
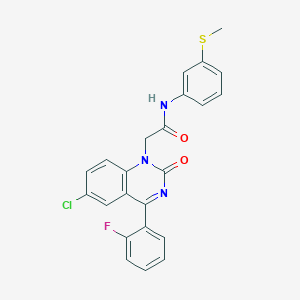




![N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide](/img/structure/B2651903.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2651905.png)
![6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2651906.png)
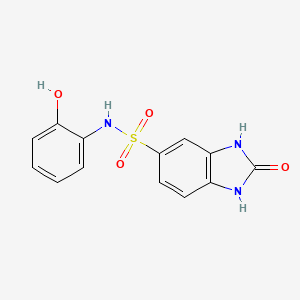
![2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide](/img/structure/B2651908.png)
